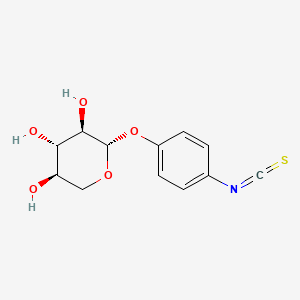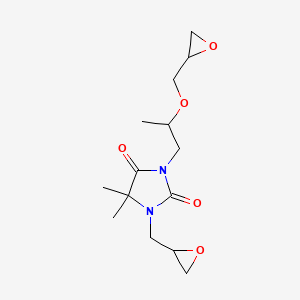
3-(2-Glycidyloxypropyl)-1-glycidyl-5,5-dimethylhydantoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Glycidyloxypropyl)-1-glycidyl-5,5-dimethylhydantoin is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound features a glycidyl group attached to a hydantoin ring, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Glycidyloxypropyl)-1-glycidyl-5,5-dimethylhydantoin typically involves the reaction of 5,5-dimethylhydantoin with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then further reacted with glycidol to yield the final product. The reaction conditions usually include:
- Temperature: 50-70°C
- Reaction time: 4-6 hours
- Solvent: Water or an organic solvent like toluene
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Glycidyloxypropyl)-1-glycidyl-5,5-dimethylhydantoin undergoes various chemical reactions, including:
Oxidation: The glycidyl groups can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the glycidyl groups to alcohols.
Substitution: The glycidyl groups can undergo nucleophilic substitution reactions with amines, thiols, and other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Diols
Reduction: Alcohols
Substitution: Corresponding substituted products with amines or thiols.
Applications De Recherche Scientifique
3-(2-Glycidyloxypropyl)-1-glycidyl-5,5-dimethylhydantoin has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme activities.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Mécanisme D'action
The mechanism of action of 3-(2-Glycidyloxypropyl)-1-glycidyl-5,5-dimethylhydantoin involves the reactivity of its glycidyl groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable adducts. The molecular targets include proteins, nucleic acids, and other biomolecules, where the compound can modify their structure and function. The pathways involved often include nucleophilic addition and substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,3-Epoxypropoxy)propyltrimethoxysilane
- N,N,O-triglycidyl derivative of 4-aminophenol
- Glycidyl ether-glycidyl ester of salicylic acid
Uniqueness
3-(2-Glycidyloxypropyl)-1-glycidyl-5,5-dimethylhydantoin is unique due to its dual glycidyl groups attached to a hydantoin ring, which provides enhanced reactivity and versatility compared to other similar compounds. This structure allows for multiple functionalization opportunities, making it highly valuable in various applications.
Propriétés
Numéro CAS |
32568-89-1 |
|---|---|
Formule moléculaire |
C14H22N2O5 |
Poids moléculaire |
298.33 g/mol |
Nom IUPAC |
5,5-dimethyl-3-[2-(oxiran-2-ylmethoxy)propyl]-1-(oxiran-2-ylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H22N2O5/c1-9(19-7-11-8-21-11)4-15-12(17)14(2,3)16(13(15)18)5-10-6-20-10/h9-11H,4-8H2,1-3H3 |
Clé InChI |
OQAPYXJOOYQXDV-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C(=O)C(N(C1=O)CC2CO2)(C)C)OCC3CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


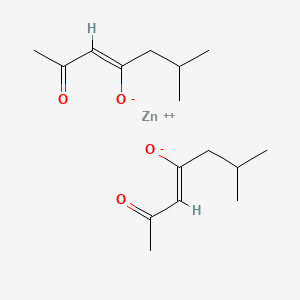
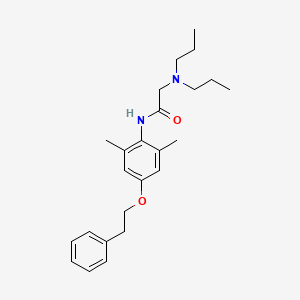
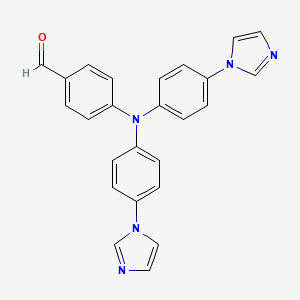
![7-Bromo-3-cyclobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B15341545.png)
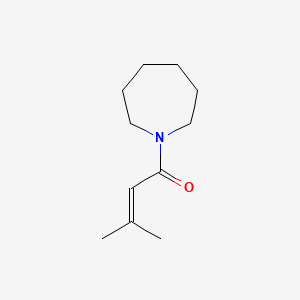
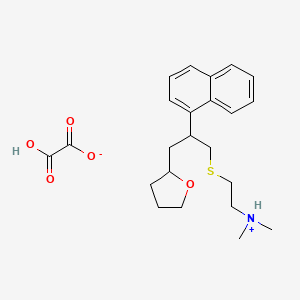
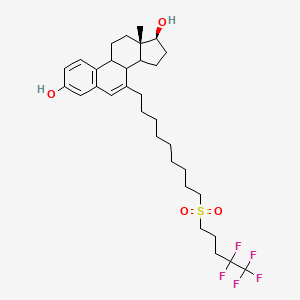
![5,7-Dimethoxyimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B15341567.png)
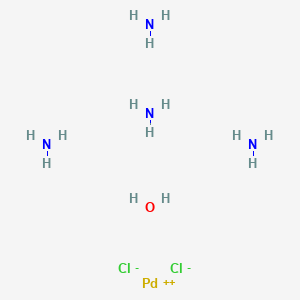
![2-[4-(Trifluoromethoxy)phenyl]quinoline-4-carboxylic acid](/img/structure/B15341575.png)
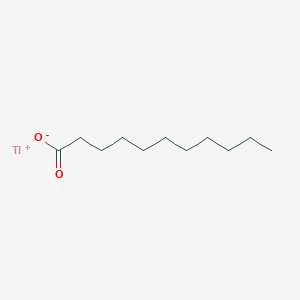
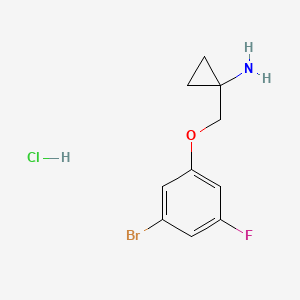
![2-[5-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-3,4-diphenylthiophene-2-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B15341611.png)
